5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
5-Iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential biological and medicinal applications. It is known for its unique structure, which includes an iodine atom and a modified ribofuranosyl sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the ribofuranosyl group and the iodine atom. The key steps include:
Vorbrüggen Glycosylation: This reaction involves the coupling of a silylated nucleobase with a protected ribofuranose derivative under acidic conditions to form the nucleoside.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Scientific Research Applications
5-Iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is used in studies of nucleoside metabolism and as a potential inhibitor of enzymes involved in nucleic acid synthesis.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleoside metabolism. The iodine atom and the modified sugar moiety contribute to its unique properties, allowing it to inhibit specific enzymes or interfere with nucleic acid synthesis . The compound may target enzymes like adenosine kinase or RNA-dependent RNA polymerase, leading to antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Iodotubercidin: Another iodinated nucleoside analog with similar biological activities.
2’-C-Methyladenosine: A nucleoside analog with antiviral properties.
Toyocamycin: A nucleoside analog with anticancer properties.
Uniqueness
5-Iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, including the iodine atom and the 2-C-methyl modification on the ribofuranosyl group. These modifications confer distinct biological activities and make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN4O4/c1-12(20)8(19)6(3-18)21-11(12)17-2-5(13)7-9(14)15-4-16-10(7)17/h2,4,6,8,11,18-20H,3H2,1H3,(H2,14,15,16)/t6-,8-,11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPOJGOZLKLNFY-YUTYNTIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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